1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound featuring a triazine ring, a morpholine moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reactivity of cyanuric chloride.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group on the triazine ring.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final Coupling: The final step involves coupling the triazine derivative with 3-aminoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced polymers.
Biological Studies: Its interactions with various biological targets are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((4-((4-Methylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- 1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Uniqueness
Compared to similar compounds, 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-[[4-morpholin-4-yl-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)18-7-9-20(10-8-18)25-22-27-23(26-21-6-4-5-19(15-21)17(3)31)29-24(28-22)30-11-13-32-14-12-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMGXUBRRPNNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.